5-Amino-2-methyl-2H-tetrazole
Overview
Description
5-Amino-2-methyl-2H-tetrazole is a derivative of tetrazole, a class of synthetic heterocycles with a wide range of applications in various fields such as organic chemistry, coordination chemistry, explosives, and medicinal chemistry. Tetrazoles are particularly important in medicinal chemistry as they serve as non-classical bioisosteres of carboxylic acids, offering similar acidities but with increased lipophilicity and metabolic resistance .
Synthesis Analysis
The synthesis of 5-amino-2-methyl-2H-tetrazole and its derivatives has been explored through various methodologies. An efficient synthesis route for tetrazolo[1,5-a]pyrimidines, which are related to 5-amino-2-methyl-2H-tetrazole, involves a cyclocondensation reaction between 5-aminotetrazole and β-enaminone. The substituents on the β-enaminone influence the regiochemistry of the resulting compounds . Additionally, the nitration of 5-amino-2-methyl-2H-tetrazole with HNO3 has been performed to produce energetic materials with promising properties .
Molecular Structure Analysis
The molecular structure of 5-amino-2-methyl-2H-tetrazole and its nitrated derivative has been characterized using various spectroscopic techniques, including IR, Raman, NMR, and mass spectrometry. Single-crystal X-ray diffraction has provided detailed insights into the crystalline state of these compounds . The structure of a related compound, 5-((5-amino-2H-tetrazol-2-yl)methyl)-1,3,4-oxadiazol-2-amine, exhibits intermolecular hydrogen bonds and π-interactions, which are crucial for understanding the properties of these materials .
Chemical Reactions Analysis
The photochemistry of 1- and 2-methyl-5-aminotetrazoles has been studied, revealing that the position of the methyl substituent significantly affects the reaction pathways. For instance, the formation of amino cyanamide is observed from the photocleavage of 1-methyl-(1H)-tetrazole-5-amine, while the formation of nitrile imine is obtained from the photolysis of 2-methyl-(2H)-tetrazole-5-amine . These findings highlight the complex chemical behavior of tetrazole derivatives under photochemical conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of 5-amino-2-methyl-2H-tetrazole derivatives have been extensively studied. The nitration products of these compounds exhibit endothermic behavior, and their thermal decomposition has been investigated using differential scanning calorimetry. The heats of explosion, detonation pressures, and velocities of these materials are comparable to common explosives like TNT and RDX. Sensitivities to impact and friction have also been tested, providing valuable information for the safe handling of these energetic materials .
Scientific Research Applications
Energetic Material Properties
5-Amino-2-methyl-2H-tetrazole has been extensively studied for its potential as an energetic material. Research by Fischer et al. (2013) demonstrates its utility in producing various salts with nitrogen-rich and metal cations, offering potential applications in energetic materials due to its high performance and sensitivity characteristics (Fischer, Izsák, Klapötke & Stierstorfer, 2013). Klapötke and Stierstorfer (2007) further investigated its nitration products, revealing their comparability to common explosives like TNT and RDX in terms of explosion performance, which suggests significant utility in the field of energetic materials (Klapötke & Stierstorfer, 2007).
Applications in Coordination Chemistry
The compound's role in coordination chemistry is noteworthy. Ismael et al. (2019) explored its photochemical stability in coordination chemistry, particularly when combined with saccharyl moieties. Their research indicates that 2-methyl-(2H)-tetrazole-5-amino-saccharinate, a derivative, exhibits enhanced photostability due to the saccharyl moiety, making it a promising candidate for catalysis and chelant-based chemotherapy (Ismael, Abe, Fausto & Cristiano, 2019).
Corrosion Inhibition
In the context of corrosion science, Zucchi et al. (1996) studied the inhibitory action of tetrazole derivatives, including 5-amino-tetrazole, on copper corrosion in chloride solutions. This research opens up possibilities for using 5-Amino-2-methyl-2H-tetrazole derivatives as corrosion inhibitors, given their high efficiency in preventing metal corrosion in various conditions (Zucchi, Trabanelli & Fonsati, 1996).
properties
IUPAC Name |
2-methyltetrazol-5-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H5N5/c1-7-5-2(3)4-6-7/h1H3,(H2,3,5) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZUKLCJYWVMPML-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1N=C(N=N1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H5N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60210527 | |
Record name | 5-Amino-2-methyl-2H-tetrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60210527 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
99.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Amino-2-methyl-2H-tetrazole | |
CAS RN |
6154-04-7 | |
Record name | 2-Methyl-2H-tetrazol-5-amine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6154-04-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Amino-2-methyl-2H-tetrazole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006154047 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6154-04-7 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=141015 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5-Amino-2-methyl-2H-tetrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60210527 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Amino-2-methyl-2H-tetrazole | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/69YEK2LM2M | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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